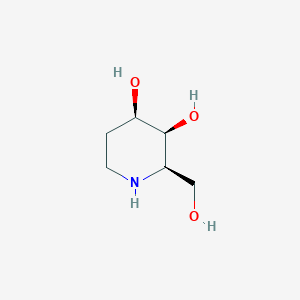
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- is a complex organic compound that features a morpholine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- typically involves the formation of the thiazole ring followed by the attachment of the morpholine moiety. One common method involves the reaction of 4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazole with a morpholine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and morpholine-containing molecules. Examples include:
- Thiazole
- 2,4-Disubstituted thiazoles
- 4-(2-Aminoethyl)morpholine
Uniqueness
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- is unique due to its specific combination of a morpholine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
57036-85-8 |
|---|---|
Molecular Formula |
C9H13N3O2S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(4-amino-3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H13N3O2S2/c1-11-7(10)6(16-9(11)15)8(13)12-2-4-14-5-3-12/h2-5,10H2,1H3 |
InChI Key |
QAXORWTXULABKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=S)C(=O)N2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
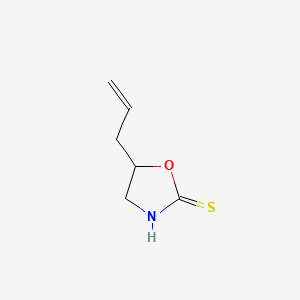
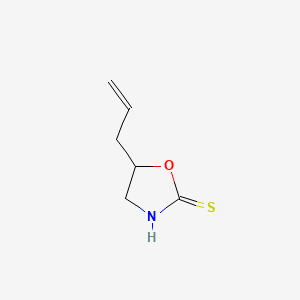
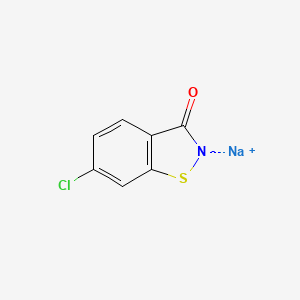
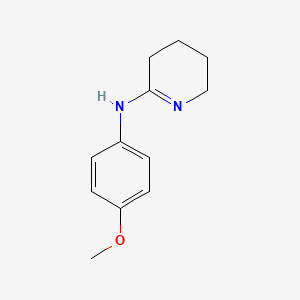
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
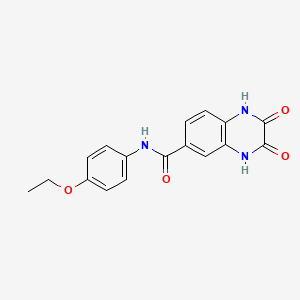
![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)
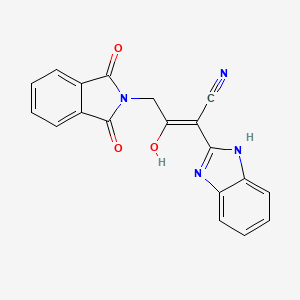
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
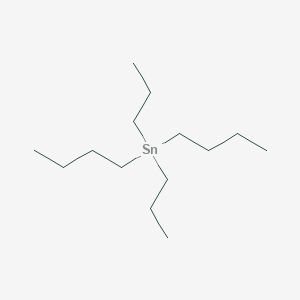
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)
